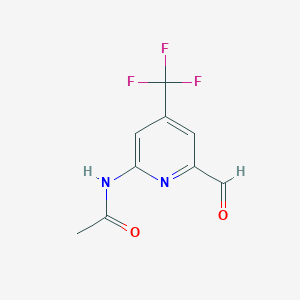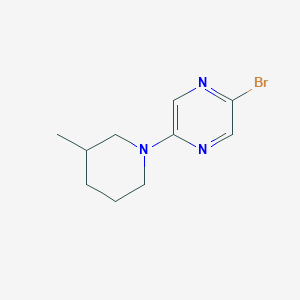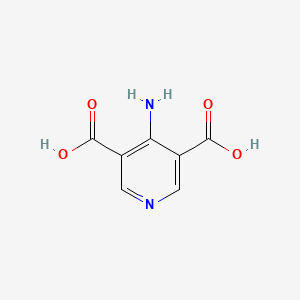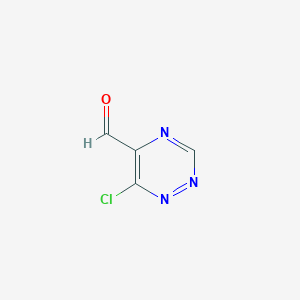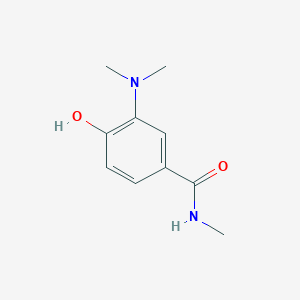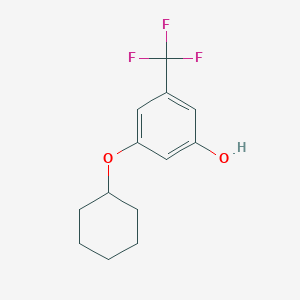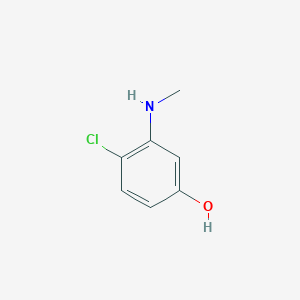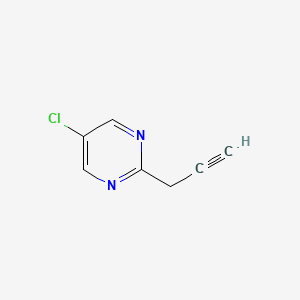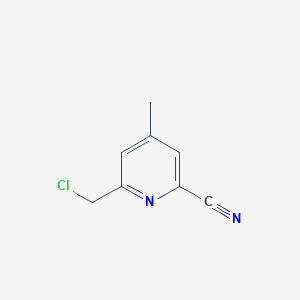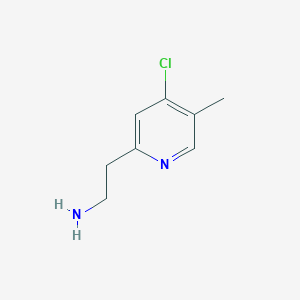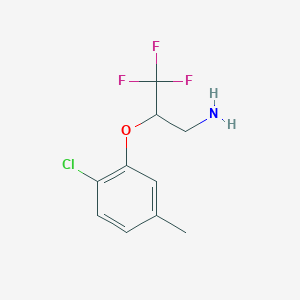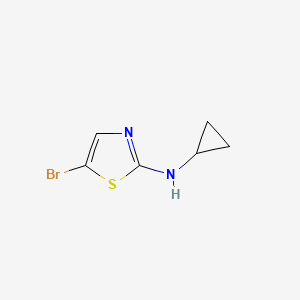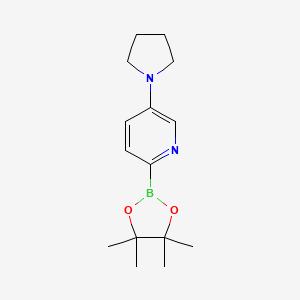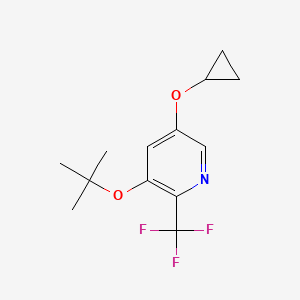
3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C13H16F3NO2 and a molecular weight of 275.27 g/mol . This compound is part of the trifluoromethylpyridine family, which is known for its significant applications in the agrochemical and pharmaceutical industries .
Métodos De Preparación
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine involves several steps. One common method includes the use of boronic esters as protective groups in carbohydrate chemistry . The process typically involves the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives, followed by functionalization and deprotection . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions .
Análisis De Reacciones Químicas
3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a notable example, where the compound participates in carbon–carbon bond formation under mild conditions . Common reagents used in these reactions include boronic acids and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine has several scientific research applications. In the agrochemical industry, it is used as a key structural motif in active ingredients for crop protection . In the pharmaceutical industry, derivatives of trifluoromethylpyridine are used in the development of drugs and veterinary products . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these compounds .
Mecanismo De Acción
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to the unique properties of the trifluoromethyl group and the pyridine moiety . These properties enable the compound to interact with various biological targets, leading to its observed effects.
Comparación Con Compuestos Similares
3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine While both compounds share the trifluoromethyl group, their unique substituents and structural differences result in distinct properties and applications
Propiedades
Fórmula molecular |
C13H16F3NO2 |
|---|---|
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H16F3NO2/c1-12(2,3)19-10-6-9(18-8-4-5-8)7-17-11(10)13(14,15)16/h6-8H,4-5H2,1-3H3 |
Clave InChI |
DVBAFKRRVFPRRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


